molecular formula C19H22N2O B8761938 10-(2-(Diethylamino)ethyl)-9(10H)-acridinone CAS No. 60536-22-3

10-(2-(Diethylamino)ethyl)-9(10H)-acridinone

Katalognummer: B8761938
CAS-Nummer: 60536-22-3
Molekulargewicht: 294.4 g/mol
InChI-Schlüssel: RINBNPPEMJIWTC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

10-(2-(Diethylamino)ethyl)-9(10H)-acridinone is a chemical compound that belongs to the acridinone family

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 10-(2-(Diethylamino)ethyl)-9(10H)-acridinone typically involves the reaction of acridinone derivatives with diethylaminoethyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

10-(2-(Diethylamino)ethyl)-9(10H)-acridinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylaminoethyl group can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield N-oxides, while reduction reactions produce amines.

Wissenschaftliche Forschungsanwendungen

10-(2-(Diethylamino)ethyl)-9(10H)-acridinone has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is being investigated for its potential use in drug development, particularly for its ability to interact with DNA and other biological targets.

    Industry: It is used in the development of materials with specific properties, such as fluorescence or photostability.

Wirkmechanismus

The mechanism of action of 10-(2-(Diethylamino)ethyl)-9(10H)-acridinone involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the normal function of the DNA molecule and leading to potential therapeutic effects. Additionally, it can interact with enzymes and other proteins, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Acridin-9(10H)-one: A parent compound with similar structural features but lacking the diethylaminoethyl group.

    2-(Diethylamino)ethyl 9-hydroxyfluorene-9-carboxylate: A structurally related compound with different functional groups.

Uniqueness

10-(2-(Diethylamino)ethyl)-9(10H)-acridinone is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the diethylaminoethyl group enhances its solubility and ability to interact with biological targets, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

60536-22-3

Molekularformel

C19H22N2O

Molekulargewicht

294.4 g/mol

IUPAC-Name

10-[2-(diethylamino)ethyl]acridin-9-one

InChI

InChI=1S/C19H22N2O/c1-3-20(4-2)13-14-21-17-11-7-5-9-15(17)19(22)16-10-6-8-12-18(16)21/h5-12H,3-4,13-14H2,1-2H3

InChI-Schlüssel

RINBNPPEMJIWTC-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)CCN1C2=CC=CC=C2C(=O)C3=CC=CC=C31

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.